(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol (1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol
Brand Name: Vulcanchem
CAS No.: 109527-43-7
VCID: VC20758134
InChI: InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m1/s1
SMILES: CC(C)(C1CCCCC1O)C2=CC=CC=C2
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol

CAS No.: 109527-43-7

Cat. No.: VC20758134

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol - 109527-43-7

Specification

CAS No. 109527-43-7
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Standard InChI InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m1/s1
Standard InChI Key CTYOSJAXQPHWCK-ZIAGYGMSSA-N
Isomeric SMILES CC(C)([C@@H]1CCCC[C@H]1O)C2=CC=CC=C2
SMILES CC(C)(C1CCCCC1O)C2=CC=CC=C2
Canonical SMILES CC(C)(C1CCCCC1O)C2=CC=CC=C2

Introduction

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol is a chiral organic compound with a specific stereochemistry. It belongs to the class of cyclohexanols, which are widely used in organic synthesis and as chiral auxiliaries. This compound is characterized by its trans configuration and the presence of a phenylethyl group attached to the cyclohexane ring.

Synthesis and Resolution

The synthesis of (1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol typically involves the resolution of racemic mixtures. This can be achieved through various methods, including enzymatic resolution or chemical synthesis followed by separation of enantiomers. For example, the synthesis and resolution of racemic trans-2-(1-methyl-1-phenylethyl)cyclohexanol have been reported, involving multiple steps to obtain the desired enantiomers .

Applications

Chiral compounds like (1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol are valuable in organic chemistry for their ability to act as chiral auxiliaries. These compounds can influence the stereochemical outcome of reactions, making them crucial in the synthesis of complex molecules with specific stereochemistry.

Research Findings

Research on chiral cyclohexanols often focuses on their use in asymmetric synthesis. For instance, trans-2-Phenyl-1-cyclohexanol, a related compound, has been used in enantioselective syntheses, demonstrating the potential of such compounds in creating complex molecules with high stereochemical purity .

Availability and Handling

(1R,2S)-(-)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol is available from chemical suppliers for laboratory use. It is essential to handle this compound with appropriate safety precautions, as with any chemical substance, and to follow guidelines for storage and disposal .

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